molecular formula C6H10O3 B14715700 4-Hydroxy-3-methylbut-2-enoic acid, methyl ester

4-Hydroxy-3-methylbut-2-enoic acid, methyl ester

Cat. No.: B14715700
M. Wt: 130.14 g/mol
InChI Key: GTSWGSZEDFAGCU-HWKANZROSA-N
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Description

4-Hydroxy-3-methylbut-2-enoic acid, methyl ester is an organic compound with the molecular formula C6H10O3 It is a derivative of butenoic acid, characterized by the presence of a hydroxyl group and a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-3-methylbut-2-enoic acid, methyl ester can be achieved through several methods. One common approach involves the esterification of 4-Hydroxy-3-methylbut-2-enoic acid with methanol in the presence of an acid catalyst. The reaction typically requires refluxing the mixture to achieve the desired esterification.

Industrial Production Methods: Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxy-3-methylbut-2-enoic acid, methyl ester undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products:

    Oxidation: Formation of 4-oxo-3-methylbut-2-enoic acid, methyl ester.

    Reduction: Formation of 4-hydroxy-3-methylbutanol.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

4-Hydroxy-3-methylbut-2-enoic acid, methyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and as a building block for polymers.

Mechanism of Action

The mechanism of action of 4-Hydroxy-3-methylbut-2-enoic acid, methyl ester involves its interaction with specific molecular targets. The hydroxyl and ester groups allow it to participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

    3-Methylbut-2-enoic acid: Shares a similar structure but lacks the hydroxyl group.

    4-Hydroxy-3-methylbut-2-enyl diphosphate: Contains a diphosphate group instead of a methyl ester.

    2-Butenoic acid, 3-methyl-, 3-methylbutyl ester: Another ester derivative with a different alkyl group.

Properties

Molecular Formula

C6H10O3

Molecular Weight

130.14 g/mol

IUPAC Name

methyl (E)-4-hydroxy-3-methylbut-2-enoate

InChI

InChI=1S/C6H10O3/c1-5(4-7)3-6(8)9-2/h3,7H,4H2,1-2H3/b5-3+

InChI Key

GTSWGSZEDFAGCU-HWKANZROSA-N

Isomeric SMILES

C/C(=C\C(=O)OC)/CO

Canonical SMILES

CC(=CC(=O)OC)CO

Origin of Product

United States

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